molecular formula C23H18Cl2N2O2S B3008969 2-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]-5-[(2-methylphenyl)methylsulfanyl]-1,3,4-oxadiazole CAS No. 477856-64-7

2-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]-5-[(2-methylphenyl)methylsulfanyl]-1,3,4-oxadiazole

Cat. No.: B3008969
CAS No.: 477856-64-7
M. Wt: 457.37
InChI Key: RMLNVISDXGDIBJ-UHFFFAOYSA-N
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Description

2-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]-5-[(2-methylphenyl)methylsulfanyl]-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C23H18Cl2N2O2S and its molecular weight is 457.37. The purity is usually 95%.
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Scientific Research Applications

Computational and Pharmacological Evaluation

The oxadiazole derivatives have been evaluated computationally and pharmacologically for their potential in various biomedical applications. Specifically, these compounds demonstrate promising results in toxicity assessment, tumor inhibition, antioxidant properties, analgesic, and anti-inflammatory actions. Studies have shown that these derivatives can bind to various biological targets, including epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX). Their diverse biological activities make them potential candidates for various therapeutic applications (Faheem, 2018).

Antibacterial Activity

Oxadiazole derivatives have demonstrated significant antibacterial activities. The synthesis and characterization of these compounds revealed their effectiveness against various bacterial strains, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. This suggests their potential use in treating bacterial infections (Rai et al., 2009).

Anticonvulsant Potential

Some oxadiazole derivatives have shown significant anticonvulsant potency. This indicates their potential application in the development of new anticonvulsant drugs, which could be beneficial for patients with epilepsy or other seizure-related disorders (Tsitsa et al., 1989).

Antioxidant Properties

These derivatives have also been evaluated for their antioxidant activities. Studies indicate that oxadiazole compounds can effectively scavenge free radicals, suggesting their potential use as antioxidants in various medical and cosmetic applications (Mallesha et al., 2014).

Use in Coordination Polymers

In the field of chemistry, oxadiazole derivatives have been used to create novel one-dimensional coordination polymers. These polymers have unique structural properties, which could have implications in materials science and nanotechnology (Yang et al., 2011).

Optical Nonlinearity and Optoelectronics

These compounds have shown potential in the field of optoelectronics. Their optical nonlinearity, demonstrated through z-scan experiments, suggests they could be used in the development of optical limiters and other optoelectronic devices (Chandrakantha et al., 2011).

Herbicidal Effects

Oxadiazole derivatives have shown efficacy in controlling weed growth, which could be utilized in agricultural practices for better crop management (Arnold & Aldrich, 1980).

Properties

IUPAC Name

2-[3-[(2,4-dichlorophenyl)methoxy]phenyl]-5-[(2-methylphenyl)methylsulfanyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18Cl2N2O2S/c1-15-5-2-3-6-18(15)14-30-23-27-26-22(29-23)16-7-4-8-20(11-16)28-13-17-9-10-19(24)12-21(17)25/h2-12H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMLNVISDXGDIBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NN=C(O2)C3=CC(=CC=C3)OCC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.